![molecular formula C27H40N8O6 B12062841 H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH](/img/structure/B12062841.png)
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH
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Overview
Description
The compound H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is a synthetic peptide composed of five amino acids: arginine, proline, glycine, and phenylalanine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and phenylalanine residues.
Reduction: Reduction reactions can occur, especially if the peptide contains disulfide bonds.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activity.
Scientific Research Applications
Peptide Synthesis
Role in Drug Development:
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH serves as a crucial building block in peptide synthesis, which is fundamental for developing therapeutic peptides. The compound's structure allows for the modification of peptide sequences, enhancing their stability and efficacy in drug formulations .
Biopolymer Formation:
In biochemistry, this compound is utilized to create various biopolymers that mimic natural proteins. This application is particularly important in designing drug delivery systems that can improve the bioavailability of therapeutics .
Biotechnology
Formulation of Biologics:
The compound is incorporated into biologics to enhance the stability and effectiveness of protein-based drugs. Its ability to stabilize protein structures makes it valuable in the formulation of vaccines and monoclonal antibodies .
Cellular Signaling Studies:
Research involving this compound has been pivotal in understanding cellular signaling pathways. Its interactions with cellular receptors are studied to elucidate mechanisms underlying various biological processes, including cell growth and differentiation .
Pharmaceutical Research
Targeted Therapies:
In pharmaceutical applications, this peptide is modified to develop targeted therapies, especially for cancer treatment. Studies have shown that altering peptide sequences can significantly improve drug delivery to specific tissues, enhancing therapeutic outcomes while minimizing side effects .
Diagnostic Applications:
The compound is also employed in diagnostic assays, where it aids in detecting specific biomarkers associated with diseases. Its specificity and affinity for certain receptors make it an effective tool in clinical diagnostics .
Cosmetic Industry
Anti-Aging Properties:
In cosmetics, this compound is included in formulations aimed at promoting skin hydration and elasticity. Its potential anti-aging properties are attributed to its ability to stimulate collagen production and improve skin texture .
Skincare Products:
The compound's incorporation into skincare products reflects a growing trend towards using peptides for enhancing skin health. Research indicates that peptides can penetrate the skin barrier effectively, leading to improved absorption and efficacy of active ingredients .
Case Studies
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- H-Gly-Arg-Ala-Asp-Ser-Pro-OH
- H-Gly-Pro-Arg-Pro-OH
- H-Arg-Gly-Asp-Ser-OH
Uniqueness
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: is unique due to its specific sequence and the presence of both D- and L- amino acids. This configuration can result in distinct biological activities and stability compared to peptides composed solely of L-amino acids.
Biological Activity
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is a synthetic peptide consisting of the amino acids arginine, proline, glycine, and phenylalanine in both D- and L- forms. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps in SPPS include:
- Coupling : Activation and coupling of each amino acid to the resin-bound peptide.
- Deprotection : Removal of protective groups on the amino acids to facilitate subsequent coupling.
- Cleavage : Cleavage of the completed peptide from the resin followed by purification.
Industrial Production
Automated peptide synthesizers are often used in industrial settings to streamline the SPPS process, ensuring high yield and purity of the final product.
This compound interacts with specific molecular targets such as enzymes or receptors, modulating biological pathways. Its activity can influence cellular processes including:
- Signal Transduction : Affecting how cells communicate and respond to external signals.
- Gene Expression : Modulating the transcription of genes involved in various physiological processes.
- Protein Synthesis : Influencing the translation and assembly of proteins within cells.
Biological Activities
The compound exhibits a range of biological activities:
- Antioxidant Activity : The presence of specific amino acids contributes to its ability to scavenge free radicals, potentially reducing oxidative stress .
- Antimicrobial Properties : Similar peptides have demonstrated antimicrobial activity, suggesting potential applications in developing new antibiotics.
- Cell Signaling : The peptide may play roles in various signaling pathways critical for cellular function and homeostasis .
Case Studies
Several studies have investigated the biological activity of this compound or similar peptides:
- Antioxidant Activity Study :
-
Antimicrobial Activity Assessment :
- Research into antimicrobial peptides has shown that sequences containing arginine and proline are effective against various pathogens. This compound may share these properties, warranting further investigation into its efficacy as an antimicrobial agent.
- Cell Signaling Investigation :
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
H-Gly-Arg-Ala-Asp-Ser-Pro-OH | Focus on glycine-rich sequences | Antioxidant, Antimicrobial |
H-Gly-Pro-Arg-Pro-OH | Emphasizes proline's role in protein synthesis | Cell signaling |
H-Arg-Gly-Asp-Ser-OH | Contains arginine for enhanced activity | Antimicrobial |
This table highlights how variations in amino acid composition can influence biological activities.
Properties
IUPAC Name |
2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSUMSBPLJWFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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